7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound features a pyrimido[4,5-d]pyrimidine core substituted with a 3-fluorophenyl group at position 7, methyl groups at positions 1 and 3, and a (2-oxo-2-phenylethyl)thio moiety at position 5.
Properties
CAS No. |
872854-61-0 |
|---|---|
Molecular Formula |
C22H17FN4O3S |
Molecular Weight |
436.46 |
IUPAC Name |
7-(3-fluorophenyl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17FN4O3S/c1-26-19-17(21(29)27(2)22(26)30)20(31-12-16(28)13-7-4-3-5-8-13)25-18(24-19)14-9-6-10-15(23)11-14/h3-11H,12H2,1-2H3 |
InChI Key |
NOKISNMPPCPWGU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family. This compound exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Its unique structure includes a pyrimidine core substituted with a 3-fluorophenyl group and a thioether derived from a phenacyl moiety, contributing to its potential pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C22H17FN4O3S, with a molecular weight of 436.5 g/mol. The structural features that are crucial for its biological activity include:
| Component | Description |
|---|---|
| Pyrimidine Core | Central structure known for various biological activities |
| 3-Fluorophenyl Group | Enhances interaction with biological targets |
| Thioether Moiety | Potentially increases lipophilicity and bioavailability |
Antimicrobial Properties
Research indicates that compounds in the pyrimidine class often exhibit antimicrobial properties. The specific interactions of this compound with microbial targets may involve inhibition of essential enzymes or disruption of cellular processes.
Anti-inflammatory Effects
Pyrimidines are also recognized for their anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. It may exert its effects through:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Reducing the growth rate of cancer cells.
In vitro studies have shown promising results against various cancer cell lines, including breast and lung cancer cells.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may selectively inhibit enzymes involved in cellular signaling pathways.
- Receptor Interaction : Modulating receptor activity (e.g., kinases) that are crucial for tumor growth and inflammation.
Case Studies
Several studies have explored the biological activity of similar pyrimidine derivatives:
- Study on Anticancer Activity : A derivative similar to this compound was tested against MCF-7 breast cancer cells and showed significant inhibition of cell proliferation.
- Antimicrobial Testing : Another study evaluated related pyrimidines against bacterial strains and found effective antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds from the evidence share partial structural or functional similarities:
Key Observations:
Core Diversity : The main compound’s pyrimido[4,5-d]pyrimidine core differs from thiazolo or pyrido fused systems, which may alter electronic properties and binding affinities.
Substituent Effects :
- The 3-fluorophenyl group in the main compound contrasts with thiophenyl (9a, 3d) or dimethoxyphenyl (10b) groups. Fluorine’s electronegativity may enhance target interactions compared to methoxy or methyl groups.
- The (2-oxo-2-phenylethyl)thio side chain introduces a ketone and aromatic moiety, differing from thioxo (C=S, 3d) or oxadiazole () linkages.
Physical Properties :
- High melting points (e.g., 342–344°C for 3d) suggest strong intermolecular forces, possibly due to hydroxyl or thioxo groups. The main compound’s methyl and thioether groups may lower its melting point relative to 3d.
Table 2: Bioactivity and Functional Insights
Key Observations:
Enzyme Inhibition: highlights pyrimido[5,4-d]pyrimidine derivatives as PRS inhibitors. The main compound’s pyrimido core may support similar interactions, but its lack of a ribofuranosyl-phosphate group likely alters specificity.
Antimicrobial Potential: Thiophene and oxadiazole substituents (e.g., 3d) correlate with antimicrobial effects. The main compound’s fluorophenyl and thioether groups may offer distinct activity profiles.
Antioxidant Activity: Hydroxyl groups (3d) enhance antioxidant capacity, whereas the main compound’s non-polar substituents may limit such effects.
Preparation Methods
Biginelli-Type Cyclocondensation
Adapting the Biginelli reaction, 1 reacts with aldehydes and thiourea derivatives under acidic conditions. For instance, glacial acetic acid facilitates the formation of the tricyclic system at reflux temperatures. Introducing the 3-fluorophenyl group requires 3-fluorobenzaldehyde as the aldehyde component, which undergoes condensation with 1 and a guanidine derivative (e.g., thiourea) to yield 7-(3-fluorophenyl)-substituted intermediates.
Key Reaction Conditions :
Regioselective Methylation
The 1,3-dimethyl groups are introduced early in the synthesis to avoid steric hindrance during subsequent steps. Methylation occurs at the N1 and N3 positions of the pyrimidine ring using methyl iodide in the presence of potassium carbonate.
Procedure :
- Substrate : 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1 )
- Reagents : Methyl iodide (2.2 equiv), K₂CO₃ (3.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Conditions : Stirring at room temperature for 12 hours
- Yield : 95%
Alternative Methodologies and Innovations
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz) accelerates the thioalkylation step, reducing reaction time from hours to 15–60 minutes while maintaining yields above 90%. This method eliminates the need for toxic solvents and enhances mass transfer in heterogeneous systems.
Continuous-Flow Synthesis
A flow chemistry approach enables scalable production by integrating cyclization and thioalkylation steps in a single reactor. This system achieves a total synthesis time of 25.1 minutes with 89% isolated yield, demonstrating industrial applicability.
Analytical Validation and Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO- d₆) : δ 2.98 (s, 6H, 2×CH₃), 4.32 (s, 2H, SCH₂), 7.45–7.89 (m, 9H, Ar-H), 10.21 (s, 1H, NH).
- IR (KBr) : ν 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
Chromatographic Purity :
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
